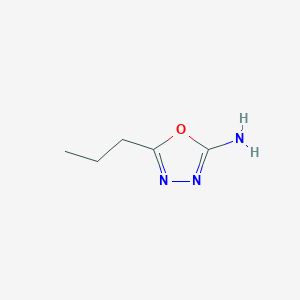

5-Propyl-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPGEOZWSJOTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283881 | |

| Record name | 5-propyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69741-89-5 | |

| Record name | 69741-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-propyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Propyl-1,3,4-oxadiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Propyl-1,3,4-oxadiazol-2-amine

This document provides an in-depth technical guide for the synthesis and comprehensive characterization of 5-Propyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a well-regarded pharmacophore, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide is designed for researchers and professionals in drug development, offering a robust, field-proven protocol grounded in established chemical principles. We will delve into the causality behind experimental choices, ensuring a reproducible and self-validating methodology.

Synthetic Strategy: The Logic of Cyclodehydration

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most reliably achieved through the cyclization of an appropriate N-acylsemicarbazide intermediate.[3] This strategy is favored for its operational simplicity, high yields, and the ready availability of starting materials. The core of this transformation is a dehydrative cyclization, where an intramolecular condensation reaction forms the stable five-membered oxadiazole ring.

Our chosen pathway begins with butyric acid and semicarbazide hydrochloride. The key transformation is the formation of an N-butyrylsemicarbazide intermediate, which is then cyclized using a potent dehydrating agent such as phosphorus oxychloride (POCl₃). POCl₃ is particularly effective as it readily activates the carbonyl oxygen of the semicarbazide, facilitating the nucleophilic attack by the terminal amide nitrogen to close the ring.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Reagents:

-

Butyric acid (≥99%)

-

Semicarbazide hydrochloride (≥99%)

-

Phosphorus oxychloride (POCl₃) (≥98%)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (95% or absolute)

-

Crushed ice

-

Deionized water

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Synthesis Workflow

-

Reactant Charging and Intermediate Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine butyric acid (0.1 mol) and semicarbazide hydrochloride (0.1 mol).

-

Rationale: Using equimolar amounts ensures the complete theoretical conversion of the limiting reagent. The reaction is often performed as a one-pot synthesis where the intermediate N-acylsemicarbazide is formed in situ.[3]

-

-

Cyclizing Agent Addition and Reflux:

-

Place the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃, 15 mL) dropwise with vigorous stirring. The addition should be controlled to manage the exothermic reaction.

-

Rationale: POCl₃ is a highly reactive and corrosive dehydrating agent. Slow, cooled addition is a critical safety measure to prevent a runaway reaction.

-

After the addition is complete, fit the flask with a reflux condenser (with a gas trap) and heat the mixture at 80-90 °C for 2-3 hours. The reaction mixture will typically become a viscous liquid or a semi-solid.

-

Rationale: Heating provides the necessary activation energy for the cyclodehydration reaction to proceed to completion.

-

-

Reaction Quenching and Product Precipitation:

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the cooled mixture onto a large beaker containing 500g of crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood.

-

Rationale: Quenching on ice hydrolyzes any remaining POCl₃ and precipitates the crude product, which is typically insoluble in cold water. This is a highly exothermic and vigorous process.

-

-

Neutralization and Isolation:

-

The resulting acidic aqueous solution is carefully neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.

-

Rationale: Neutralization is crucial to deprotonate the amine group and ensure the product is in its free base form, which has lower water solubility, maximizing precipitation.

-

The precipitated solid is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid product cake with copious amounts of cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent, typically an ethanol-water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing soluble impurities and yielding a product with high purity suitable for characterization.

-

Structural Elucidation and Characterization

Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic and analytical techniques. The data presented below are typical expected values based on the analysis of similar 2-amino-1,3,4-oxadiazole structures.[4][5]

| Technique | Parameter | Expected Observation/Value | Interpretation |

| Molecular Formula | - | C₅H₉N₃O | - |

| Molecular Weight | - | 127.14 g/mol | Confirms the elemental composition.[6] |

| Mass Spec. (ESI-MS) | [M+H]⁺ | m/z 128.15 | Confirms the molecular weight of the synthesized compound. |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | δ 7.15 (s, 2H, -NH₂) | Broad singlet for the two equivalent amine protons. |

| δ 2.60 (t, 2H, -CH₂-ring) | Triplet for the methylene group adjacent to the oxadiazole ring. | ||

| δ 1.65 (sext, 2H, -CH₂-CH₃) | Sextet for the central methylene group of the propyl chain. | ||

| δ 0.90 (t, 3H, -CH₃) | Triplet for the terminal methyl group. | ||

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | δ 165.8 (C2-NH₂) | Carbon of the oxadiazole ring attached to the amine group. |

| δ 158.5 (C5-propyl) | Carbon of the oxadiazole ring attached to the propyl group. | ||

| δ 27.5 (-CH₂-ring) | Propyl chain methylene carbon attached to the ring. | ||

| δ 19.8 (-CH₂-CH₃) | Central methylene carbon of the propyl chain. | ||

| δ 13.6 (-CH₃) | Terminal methyl carbon of the propyl chain. | ||

| FT-IR (ATR) | Wavenumber (cm⁻¹) | 3300-3100 cm⁻¹ | N-H stretching vibrations of the primary amine group.[7] |

| 2960-2850 cm⁻¹ | C-H stretching of the propyl group's sp³ carbons. | ||

| 1650 cm⁻¹ | C=N stretching of the oxadiazole ring.[7] | ||

| 1050 cm⁻¹ | C-O-C stretching of the oxadiazole ring. | ||

| Elemental Analysis | % Composition | C, 47.23; H, 7.14; N, 33.05 | Calculated values. Experimental should be within ±0.4%. |

Trustworthiness Through Cross-Validation: The integrity of the final compound is confirmed by the convergence of all analytical data. The molecular weight from mass spectrometry must match the molecular formula. The ¹H and ¹³C NMR spectra must account for all protons and carbons in the proposed structure, with correct splitting patterns and integrations. Finally, the FT-IR spectrum must confirm the presence of key functional groups (amine, C=N ring) and the absence of starting material carbonyls, providing a complete and validated structural assignment.

References

-

Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. Available at: [Link]

-

Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Li, Y., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Vahedi, H. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. ResearchGate. Available at: [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-A'qarbeh, M. M. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available at: [Link]

-

Pflégr, V., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. Available at: [Link]

-

Pflégr, V., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC - PubMed Central. Available at: [Link]

-

Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link]

-

Pflégr, V., et al. (2023). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE. Available at: [Link]

-

Warad, I. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available at: [Link]

Sources

- 1. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound;69741-89-5 [abichem.com]

- 7. asianpubs.org [asianpubs.org]

"physicochemical properties of 5-Propyl-1,3,4-oxadiazol-2-amine"

An In-Depth Technical Guide to the Physicochemical Properties of 5-Propyl-1,3,4-oxadiazol-2-amine

Abstract

This compound is a heterocyclic compound of significant interest within medicinal chemistry. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The physicochemical properties of any drug candidate are foundational to its ultimate success, governing its absorption, distribution, metabolism, and excretion (ADME).[4][5] This technical guide provides a comprehensive analysis of the key physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. This document is intended for researchers, medicinal chemists, and drug development scientists to facilitate the evaluation and optimization of this and related compounds in a discovery pipeline.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm emphasizes the early assessment of a compound's fundamental properties to predict its in vivo behavior.[6][7] Physicochemical characteristics such as lipophilicity, solubility, and ionization state (pKa) are not mere data points; they are critical determinants of a molecule's journey through the body.[5] A molecule with excellent target affinity but poor solubility or membrane permeability is unlikely to become a viable oral therapeutic.[8]

The 1,3,4-oxadiazole ring is a versatile heterocycle, often used as a bioisosteric replacement for amide or ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[2] Its ability to act as a hydrogen bond acceptor further contributes to its utility in designing molecules that interact effectively with biological targets.[2] This guide focuses on the 2-amino-5-propyl substituted variant, providing the foundational data and methodologies required to advance its study from a chemical entity to a potential drug candidate.

Core Molecular & Physicochemical Properties

This section summarizes the fundamental molecular identifiers and key physicochemical properties of this compound. It is critical to note that while basic identifiers are confirmed, some properties like LogP and pKa are often predicted in silico in early-stage discovery before being confirmed experimentally. The table includes data for the target compound and its close isomer, 5-isopropyl-1,3,4-oxadiazol-2-amine, for which some predicted data is available.

Table 1: Summary of Physicochemical Properties for this compound and a Related Isomer

| Property | Value (this compound) | Value (5-isopropyl-1,3,4-oxadiazol-2-amine) | Significance in Drug Discovery |

| Molecular Structure | Governs all other properties and interactions. | ||

| Molecular Formula | C₅H₉N₃O[9][10] | C₅H₉N₃O[11] | Basic identifier for mass and elemental composition. |

| Molecular Weight | 127.15 g/mol [9] | 127.14 g/mol [11] | Influences diffusion and permeability; a key component of Lipinski's Rules. |

| CAS Number | 69741-89-5[9][10] | 65283-97-8[11] | Unique chemical identifier. |

| Calculated LogP (XLogP3) | Not directly found; expected to be similar to isomer. | 1.36[11] | Measures lipophilicity; critical for membrane permeability and ADME profile.[12] |

| Polar Surface Area (PSA) | Not directly found; expected to be similar to isomer. | 64.94 Ų[11] | Predicts membrane permeability; values <140 Ų are associated with good oral bioavailability. |

| Aqueous Solubility | To be determined experimentally. | To be determined experimentally. | Essential for absorption and formulation; poor solubility can halt development.[8] |

| pKa (Predicted) | Basic pKa (amine): ~3-5; Acidic pKa (ring N-H): ~8-10 | Not available. | Determines the ionization state at physiological pH, affecting solubility and permeability. |

Methodologies for Experimental Determination

As a senior application scientist, the rationale behind choosing a specific experimental method is as important as the protocol itself. The following sections detail robust, validated methods for determining the most critical physicochemical properties.

Lipophilicity: Shake-Flask Determination of LogP (OECD 107)

Expert Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design.[4] It dictates how a drug crosses cell membranes, binds to plasma proteins, and interacts with metabolic enzymes. The shake-flask method, while lower-throughput, remains the gold standard for its accuracy and direct measurement of the partition coefficient between n-octanol and water. Pre-saturation of the solvents is a mandatory step to prevent volume changes during the experiment, which would otherwise introduce significant error.

Experimental Workflow for LogP Determination

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Protocol:

-

Solvent Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and n-octanol.

-

Pre-Saturation: Vigorously mix equal volumes of the buffer and n-octanol in a large vessel. Allow the phases to separate for at least 24 hours at the desired experimental temperature (e.g., 25°C).

-

Compound Dosing: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration below its solubility limit.

-

Partitioning: In a suitable vessel (e.g., a screw-cap centrifuge tube), combine a known volume of the pre-saturated buffer with a known volume of the compound-dosed n-octanol (volume ratios can be varied, e.g., 1:1 or 2:1).

-

Equilibration: Agitate the vessel at a constant temperature for a sufficient time to reach equilibrium (e.g., 30 minutes of vigorous shaking).

-

Phase Separation: Centrifuge the vessel (e.g., 2000 x g for 10 minutes) to ensure a clean separation of the two phases.

-

Sampling & Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as LogP.

Ionization State: Potentiometric pKa Determination

Expert Rationale: The pKa value defines the pH at which a compound is 50% ionized and 50% neutral.[13] This is critical because the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable. For this compound, the primary amino group is expected to be basic (accepting a proton), while the N-H on the oxadiazole ring could be weakly acidic (donating a proton). Potentiometric titration is a highly accurate method that measures the change in pH of a compound solution upon the addition of a titrant (acid or base), allowing for the direct determination of the pKa.

Relationship between pH, pKa, and Ionization

Caption: A plausible synthetic route to the target compound.

This two-step process is generally efficient. The first step is a nucleophilic acyl substitution to form the key intermediate. The second step is an intramolecular cyclization, often promoted by an oxidizing agent, which closes the five-membered oxadiazole ring with the elimination of a sulfur-containing byproduct. [14]

Conclusion and Future Directions

The physicochemical properties detailed in this guide form the bedrock for the rational development of this compound. The predicted LogP and PSA values suggest the compound has a favorable starting point for oral bioavailability. However, experimental verification of these parameters, particularly aqueous solubility and pKa, is a non-negotiable next step.

The provided protocols offer robust, gold-standard methods for generating this critical data. Once these properties are confirmed, they will directly inform:

-

Structure-Activity and Structure-Property Relationships (SAR/SPR): Guiding the synthesis of analogues with optimized properties.

-

Formulation Development: Determining the appropriate excipients and delivery vehicle for in vivo studies.

-

In Silico Modeling: Building more accurate predictive ADME models for the 1,3,4-oxadiazole chemical series.

By systematically characterizing these foundational properties, researchers can de-risk their programs and make informed decisions, ultimately increasing the probability of translating a promising chemical scaffold into a successful therapeutic agent.

References

- In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. (n.d.). National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8132152/]

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7881912/]

- Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. (n.d.). National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3550901/]

- Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation. (2023). ResearchGate. [URL: https://www.researchgate.

- Physicochemical properties. (n.d.). Fiveable. [URL: https://library.fiveable.me/chemistry/medicinal-chemistry/physicochemical-properties/study-guide/4oZk8Ylqf3dGkX8sYJ4N]

- Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10629360.2022.2072186]

- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (n.d.). National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319808/]

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. [URL: https://www.linkedin.com/pulse/balancing-act-optimizing-physicochemical-properties-drug-discovery-goyal-87sze]

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2366157]

- Physicochemical Property Study. (n.d.). WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/services/in-vitro-adme/physicochemical-property-study/]

- 5-isopropyl-1,3,4-oxadiazol-2-amine. (n.d.). Echemi. [URL: https://www.echemi.com/products/pd202206141655167571-5-isopropyl-1-3-4-oxadiazol-2-amine.html]

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/361184391_Strategies_to_Synthesis_of_134-Oxadiazole_Derivatives_and_Their_Biological_Activities_A_Mini_Review]

- This compound. (n.d.). Labsolu. [URL: https://labsolu.ca/product/5-propyl-134-oxadiazol-2-amine/]

- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952445/]

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). JChemRev. [URL: https://jchemrev.com/index.php/jchemrev/article/view/361]

- This compound. (n.d.). CymitQuimica. [URL: https://www.cymitquimica.com/en/5-propyl-1-3-4-oxadiazol-2-amine-10-f310243]

-

(5-PHENYL-O[1][6][15]XADIAZOL-2-YLMETHYL)-PROPYL-AMINE. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0347235.htm]

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [URL: https://www.mdpi.com/1420-3049/27/8/2426]

- SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. (n.d.). AfaSci. [URL: https://afasci.com/wp-content/uploads/2018/01/AfaSci-Product-Flyer-2017-12-26-134-Oxadiazoles.pdf]

- 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/202185]

- 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. (2025). PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0275037]

- 5-propyl-1,3,4-oxadiazol-2-ylamine. (n.d.). Echemi. [URL: https://www.echemi.com/products/pd201907081155163151-5-propyl-1-3-4-oxadiazol-2-ylamine.html]

- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). MDPI. [URL: https://www.mdpi.com/1420-3049/27/6/1989]

- 5-Methyl-1,3,4-oxadiazol-2-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-1_3_4-oxadiazol-2-amine]

- pKa Data Compiled by R. Williams. (2022). University of Wisconsin-Madison. [URL: https://www.organicdivision.org/wp-content/uploads/2022/04/pKa_table-1.pdf]

- 5-Propyl-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/575394]

- 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (n.d.). PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0275037]

- 5-Phenyl-1,3,4-oxadiazol-2-amine. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/279541530_5-Phenyl-134-oxadiazol-2-amine]

- 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21939]

Sources

- 1. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 6. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. tandfonline.com [tandfonline.com]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. jchemrev.com [jchemrev.com]

- 15. researchgate.net [researchgate.net]

"5-Propyl-1,3,4-oxadiazol-2-amine CAS number 69741-89-5"

An In-Depth Technical Guide to 5-Propyl-1,3,4-oxadiazol-2-amine (CAS: 69741-89-5): Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 69741-89-5), a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The 1,3,4-oxadiazole ring system is a privileged scaffold known for its broad spectrum of pharmacological activities and its utility as a bioisostere for amide and ester functionalities.[1][2] This document details the compound's physicochemical properties, outlines robust and scalable synthetic protocols with mechanistic insights, and explores its potential as a versatile building block for the development of novel therapeutic agents. Designed for researchers, chemists, and drug development professionals, this guide integrates established synthetic strategies with practical, field-proven insights to facilitate its application in modern research endeavors.

The 2-Amino-1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-oxadiazole nucleus is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[3] This scaffold is a cornerstone in drug design due to its favorable metabolic stability, its ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for carboxamides, esters, and carboxylic acids, which can enhance pharmacokinetic profiles.[2]

Derivatives of 2-amino-1,3,4-oxadiazole are particularly noteworthy, exhibiting a vast array of biological activities, including:

This compound serves as a key exemplar of this class. The 5-propyl group imparts a degree of lipophilicity, which can be crucial for membrane permeability, while the 2-amino group provides a reactive handle for extensive chemical modification, making it an ideal starting point for library synthesis and lead optimization programs.[10]

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of this compound is presented below. These data are critical for experimental design, reaction monitoring, and compound characterization.

| Property | Value | Reference(s) |

| CAS Number | 69741-89-5 | [11][12] |

| Molecular Formula | C₅H₉N₃O | [11][13] |

| Molecular Weight | 127.15 g/mol | [11][14] |

| Boiling Point | 246.4°C at 760 mmHg | [11] |

| Density | 1.152 g/cm³ | [11] |

| Flash Point | 102.8°C | [11] |

| InChI Key | ONPGEOZWSJOTMY-UHFFFAOYSA-N | [15] |

Predicted Spectroscopic Characteristics

-

¹H NMR (DMSO-d₆): The spectrum is expected to show a triplet at approximately 0.9 ppm (3H, -CH₃), a sextet around 1.6 ppm (2H, -CH₂-CH₃), and a triplet near 2.6 ppm (2H, -CH₂-C=N). A broad singlet corresponding to the amino protons (-NH₂) would appear downfield, typically around 7.0-7.5 ppm.

-

¹³C NMR (DMSO-d₆): The propyl group carbons would appear upfield (~13 ppm for CH₃, ~20 ppm for the central CH₂, and ~28 ppm for the CH₂ attached to the ring). The two carbons of the oxadiazole ring are expected at approximately 157 ppm (C5, attached to the propyl group) and 168 ppm (C2, attached to the amino group).[17]

-

IR (KBr, cm⁻¹): Key vibrational bands would include N-H stretching for the primary amine (two bands in the 3100-3400 cm⁻¹ region), C-H stretching from the propyl group (~2870-2960 cm⁻¹), a strong C=N stretch (~1650 cm⁻¹), and characteristic C-O-C stretching for the oxadiazole ring (~1070 cm⁻¹).[16]

Synthesis and Mechanistic Rationale

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, with the most common and robust method being the oxidative cyclization of an acylsemicarbazide or acylthiosemicarbazide precursor.[1] This approach is favored for its high yields, scalability, and use of readily available reagents.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Iodine-Mediated Oxidative Cyclization

This protocol describes a reliable and scalable synthesis adapted from established methodologies for similar compounds.[1][18] The choice of an iodine/Oxone® system represents a cost-effective and environmentally conscious alternative to heavy-metal oxidants, making it suitable for both academic and industrial settings.

Step 1: Synthesis of 1-Butyrylthiosemicarbazide (Precursor)

-

To a stirred solution of butyric hydrazide (1.0 eq) in water, add a catalytic amount of concentrated hydrochloric acid.

-

Add solid potassium thiocyanate (1.1 eq) portion-wise over 15 minutes.

-

Heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 4-5 hours, monitoring by TLC (Thin Layer Chromatography).

-

Cool the mixture to room temperature and then place in an ice bath for 1 hour to induce precipitation.

-

Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 1-butyrylthiosemicarbazide precursor. The product can be used in the next step without further purification.

Step 2: Oxidative Cyclization to this compound

-

Suspend the 1-butyrylthiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add potassium iodide (KI) (0.2 eq) to the suspension.

-

To this stirred mixture, add Oxone® (potassium peroxymonosulfate) (1.5 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.

-

Add a catalytic amount of iodine (I₂) (0.1 eq). The mixture will typically turn brown.

-

Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality and Trustworthiness: This two-step, one-pot adaptable protocol is self-validating. The formation of the thiosemicarbazide precursor is a robust, high-yielding reaction. The subsequent cyclization uses a well-documented oxidative desulfurization mechanism. The workup procedure, including the thiosulfate quench and bicarbonate wash, effectively removes residual iodine and acidic byproducts, ensuring a high-purity final product. Progress is easily monitored by TLC at each stage.

Core Applications in Drug Discovery

The true value of this compound lies in its role as a versatile chemical intermediate. The primary amine at the C2 position is a nucleophilic site that can be readily derivatized to generate large libraries of novel compounds for high-throughput screening.

Caption: Derivatization potential of the 2-amino group.

Key Derivatization Strategies:

-

Acylation: Reaction with various acid chlorides or carboxylic acids (using coupling agents) yields N-acylated derivatives, which have shown promise as anti-inflammatory and antitubercular agents.[8][17]

-

Schiff Base Formation: Condensation with a wide range of aldehydes produces Schiff bases (imines), a class of compounds frequently reported to have potent antimicrobial and anticancer activities.[3]

-

Reaction with Isocyanates/Isothiocyanates: Forms urea and thiourea derivatives, which are common pharmacophores in kinase inhibitors and other anticancer agents.

The propyl group provides a baseline lipophilicity that can be further tuned by modifying the substituent introduced at the amino group, allowing for systematic exploration of structure-activity relationships (SAR).

Proposed Biological Evaluation Workflow

Given the extensive literature on the antimicrobial properties of this scaffold, a primary biological evaluation should focus on this activity.[5][19]

Caption: A standard workflow for antimicrobial screening.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a standardized method to quantify the antibacterial potency of the title compound and its derivatives.

-

Preparation: Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL). Prepare liquid growth medium (e.g., Mueller-Hinton Broth) and bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the compound stock solution (appropriately diluted in broth) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (broth + inoculum, no compound), and well 12 as the negative control (broth only).

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is ~110 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by measuring absorbance at 600 nm.

Self-Validation: The integrity of this assay is ensured by the controls. The negative control (well 12) must show no growth, while the positive control (well 11) must show robust growth. A standard antibiotic (e.g., ampicillin) should be run in parallel as a reference.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care.

-

Hazard Identification: The compound is classified with the GHS07 pictogram (Warning).[20]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.[22]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[23] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[24] Room temperature storage is generally acceptable.[20]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound, CAS 69741-89-5, is more than a mere catalog chemical; it is a strategically designed building block that leverages the proven therapeutic potential of the 2-amino-1,3,4-oxadiazole scaffold. Its straightforward and scalable synthesis, combined with a reactive amino handle and a lipophilic propyl chain, makes it an exceptionally valuable starting point for the discovery of new bioactive molecules. Future research should focus on the synthesis of diverse chemical libraries based on this core, followed by systematic screening against a wide range of therapeutic targets, including bacterial, fungal, viral, and cancer cell lines, to unlock its full potential in drug development.

References

-

Rivera, D. G., Wessjohann, L. A. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]

-

Li, Z., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]

-

Afrin, N., et al. (2021). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]

-

Kumar, S., et al. (2011). Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. E-Journal of Chemistry, 8(s1). Available at: [Link]

-

Pharmacophore. (n.d.). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cell-Science-Therapy. Available at: [Link]

-

Kumar, S., et al. (2012). Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone. ResearchGate. Available at: [Link]

-

Gagnon, P. E., et al. (1953). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. Available at: [Link]

-

Zarghi, A., & Pourbagher, A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available at: [Link]

-

Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. Available at: [Link]

-

Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. Available at: [Link]

-

Głowacka, I. E., & Jasiak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available at: [Link]

-

3M. (n.d.). Safety Data Sheet. 3M. Available at: [Link]

-

MolecularInfo. (n.d.). Cas Number 69741-89-5. MolecularInfo. Available at: [Link]

-

Kumar, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

Rajanarendar, E., et al. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link]

-

3M. (n.d.). Safety Data Sheet. 3M. Available at: [Link]

-

PubChem. (n.d.). 5-Propyl-1,3,4-thiadiazol-2-amine. PubChem. Note: This links to the thiadiazole analogue but provides relevant GHS data. Available at: [Link]

-

Pflégr, V., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One, 16(5), e0251700. Available at: [Link]

-

Pflégr, V., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS One. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry, 38(2). Available at: [Link]

-

Husain, A., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CAS 69741-89-5: 5-Propyl-1,3,4-oxadiazol-2-ylamine [cymitquimica.com]

- 11. 69741-89-5 5-Propyl-1,3,4-oxadiazol-2-ylamine 5-Propyl-1,3,4-oxadiazol-2-ylamine - CAS Database [chemnet.com]

- 12. echemi.com [echemi.com]

- 13. This compound;69741-89-5 [abichem.com]

- 14. Propyl 2 amine | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 20. labsolu.ca [labsolu.ca]

- 21. 5-Propyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 575394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pccomposites.com [pccomposites.com]

- 23. fishersci.com [fishersci.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to 5-Propyl-1,3,4-oxadiazol-2-amine: Elucidating Molecular Structure and Purity

Introduction: The Significance of Spectroscopic Characterization

5-Propyl-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6] Accurate structural confirmation and purity assessment are paramount in the synthesis and development of new chemical entities. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic arrangement and bonding.

This guide will systematically deconstruct the anticipated spectral features of this compound, explaining the theoretical basis for the expected signals and providing practical insights into data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. The key signals, their predicted chemical shifts (δ) in ppm, multiplicities, and the protons they represent are detailed in Table 1. The chemical shifts are predicted based on data from analogous 5-substituted-1,3,4-oxadiazol-2-amines and standard NMR correlation tables.[4][7][8]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and potential exchange with residual water. Its chemical shift can be highly variable depending on solvent and concentration. |

| ~2.7 - 2.9 | Triplet | 2H | -CH₂-CH₂-CH₃ | This methylene group is adjacent to the electron-withdrawing oxadiazole ring, leading to a downfield shift compared to a typical alkane. It will be split into a triplet by the adjacent methylene protons. |

| ~1.7 - 1.9 | Sextet | 2H | -CH₂-CH₂-CH₃ | This central methylene group will be split by both adjacent methylene and methyl groups, resulting in a more complex multiplet, likely a sextet. |

| ~0.9 - 1.1 | Triplet | 3H | -CH₂-CH₂-CH₃ | The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene protons, in the typical upfield region for an alkyl chain. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2. These predictions are based on the analysis of similar 1,3,4-oxadiazole structures.[5][9][10]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C2 (-C-NH₂) | The carbon atom of the oxadiazole ring attached to the amino group is expected to be significantly deshielded and appear in the downfield region.[9] |

| ~155 - 160 | C5 (-C-Propyl) | The carbon atom of the oxadiazole ring attached to the propyl group will also be in the downfield region, characteristic of carbons in a heteroaromatic system.[9] |

| ~25 - 30 | -CH₂-CH₂-CH₃ | The methylene carbon directly attached to the oxadiazole ring. |

| ~20 - 25 | -CH₂-CH₂-CH₃ | The central methylene carbon of the propyl group. |

| ~13 - 15 | -CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group, appearing in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. The expected key IR absorption bands for this compound are presented in Table 3.[11][12][13]

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400 - 3200 | N-H Stretch | -NH₂ | The primary amine will show two characteristic stretching bands in this region, corresponding to the symmetric and asymmetric stretches.[5] |

| 2960 - 2850 | C-H Stretch | Propyl group | Aliphatic C-H stretching vibrations from the propyl substituent. |

| ~1650 | C=N Stretch | Oxadiazole ring | The carbon-nitrogen double bond within the oxadiazole ring gives rise to a strong absorption band in this region.[4] |

| ~1560 | N-H Bend | -NH₂ | The bending vibration of the primary amine. |

| ~1070 | C-O-C Stretch | Oxadiazole ring | The characteristic stretching vibration of the ether-like C-O-C linkage within the heterocyclic ring.[4] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Predicted Molecular Ion Peak

For this compound (C₅H₉N₃O), the expected exact mass is 127.0746 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) should be observed at this m/z value. In a low-resolution spectrum, a peak at m/z = 127 would be expected.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through several pathways, providing structural confirmation. A plausible fragmentation workflow is depicted in the following diagram.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Explanation of Fragmentation:

-

Loss of Ethene (m/z 99): A common fragmentation pathway for alkyl chains is the McLafferty rearrangement, leading to the loss of a neutral alkene. In this case, the loss of ethene from the propyl group would result in a fragment at m/z 99.

-

Loss of Propyl Radical (m/z 84): Cleavage of the bond between the propyl group and the oxadiazole ring would result in the formation of a stable 2-amino-1,3,4-oxadiazolyl cation at m/z 84.

-

Propyl Cation (m/z 43): The formation of the propyl cation as a separate fragment is also a likely event.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable data, the following general experimental protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to maximize the observation of the molecular ion.

-

Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements for the molecular ion and key fragments.

Synthesis and Potential Impurities: A Note on Purity Assessment

The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles often involves the cyclization of a semicarbazide derivative.[14] A common route to this compound would likely involve the reaction of butyric acid hydrazide with cyanogen bromide or a similar cyclizing agent.

Caption: A plausible synthetic route to this compound.

Potential impurities that could be observed in the spectra include:

-

Unreacted Starting Materials: Residual butyric acid hydrazide.

-

Side Products: Formation of isomeric structures or incompletely cyclized intermediates.

Careful analysis of the spectroscopic data is crucial to identify and quantify these impurities, ensuring the high purity required for subsequent biological testing.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles and data from analogous compounds, researchers can confidently interpret the NMR, IR, and MS data for this and other novel 1,3,4-oxadiazole derivatives. The methodologies and insights presented herein are intended to support the efficient and accurate structural elucidation and purity assessment critical to the advancement of drug discovery and development programs.

References

-

FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 579492. Available at: [Link]

-

1,3,4-Oxadiazole. Journal of the American Chemical Society. ACS Publications. Available at: [Link]

-

Kratky, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. Available at: [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 23. Available at: [Link]

-

IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Available at: [Link]

-

Khan, I., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2016, 4691703. Available at: [Link]

-

Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). ResearchGate. Available at: [Link]

-

Retrosynthetic analysis of 5-substituted-2-amino-1,3,4-oxadiazole. ResearchGate. Available at: [Link]

-

Kratky, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. Available at: [Link]

-

2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. ACS Publications. Available at: [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

-

Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Preprints.org. Available at: [Link]

-

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI. Available at: [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-CYCLOPROPYL-1,3,4-OXADIAZOL-2-AMINE(89179-60-2) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journalspub.com [journalspub.com]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Structural Elucidation of 5-Propyl-1,3,4-oxadiazol-2-amine: An Integrated Crystallographic and Computational Approach

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural analysis of 5-Propyl-1,3,4-oxadiazol-2-amine. As the crystal structure of this specific molecule has not been publicly reported, this document serves as a predictive and procedural whitepaper for researchers in crystallography and medicinal chemistry. We will detail an integrated workflow combining chemical synthesis, single-crystal X-ray diffraction (SC-XRD), and computational validation via Density Functional Theory (DFT).

The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, prized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2][3] The 2-amino substitution is of particular interest as it provides a crucial hydrogen bond donor site, enabling specific interactions with biological targets.[2] Understanding the precise three-dimensional arrangement and intermolecular interactions of this molecule is paramount for rational drug design and development.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The foundational step in any crystallographic study is the synthesis and subsequent growth of a high-quality single crystal. The proposed workflow is designed for robustness and purity, which are prerequisites for successful crystallization.

Proposed Synthetic Pathway

A reliable and scalable method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles is through the oxidative cyclization of an acylthiosemicarbazide intermediate.[3][4] This approach avoids harsh conditions and typically results in high yields of the desired product.

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of 1-Butanoylthiosemicarbazide.

-

Dissolve thiosemicarbazide (1.0 eq) in a suitable polar aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add butanoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Quench the reaction with water and extract the product with ethyl acetate. The resulting intermediate can be purified by recrystallization from ethanol/water.

-

-

Step 2: Oxidative Cyclization.

-

Suspend the purified 1-butanoylthiosemicarbazide (1.0 eq) in a solvent mixture, typically methanol or isopropanol.

-

Add potassium iodide (0.1 eq) as a catalyst.

-

Add the oxidant, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq), portion-wise to the suspension.[3] The reaction is often exothermic and should be monitored.

-

Stir the reaction at room temperature for 2-4 hours.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Filter the resulting solid product, wash with water, and dry under vacuum. Purity can be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Protocol for Single-Crystal Growth

Obtaining a single crystal suitable for XRD analysis is an art that requires patience and systematic screening. The key is to achieve slow, controlled precipitation from a supersaturated solution.[5]

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and mixtures with water or hexane). An ideal solvent is one in which the compound is moderately soluble.

-

Slow Evaporation Method:

-

Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.[5]

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion Method:

-

Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

-

The outer jar should contain a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether).

-

Slow diffusion of the anti-solvent vapor into the inner vial will gradually lower the solubility of the compound, promoting slow crystallization.

-

For particularly challenging molecules, advanced techniques such as encapsulated nanodroplet crystallization (ENaCt) can be employed, which allows for high-throughput screening using microgram quantities of the analyte.[6][7]

Part 2: The Crystallographic Workflow: From Crystal to Structure

Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is obtained, the process of structure determination can begin.[5] Single-crystal X-ray diffraction is the unequivocal standard for determining the atomic-level structure of small molecules.[6]

Diagram: Overall Structure Determination Workflow

Sources

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of 5-Propyl-1,3,4-oxadiazol-2-amine: A Technical Guide for Preclinical Assessment

< <

Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] The versatility of the oxadiazole moiety allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The 5-Propyl-1,3,4-oxadiazol-2-amine structure, the subject of this guide, presents a promising candidate for targeted in vitro screening to elucidate its therapeutic potential. The presence of the propyl group at the 5-position and an amine at the 2-position provides a unique chemical entity for investigation.

This technical guide provides a comprehensive framework for the in vitro screening of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are intended to be a robust starting point for a tiered screening approach, beginning with broad-spectrum activity assays and progressing to more specific mechanistic studies.

Physicochemical Characterization: Foundational Insights for Assay Design

Prior to initiating biological screening, a thorough physicochemical characterization of this compound is paramount. These initial studies provide critical information regarding the compound's solubility, stability, and potential for non-specific interactions in assay systems.

A key consideration is the compound's solubility in aqueous buffers commonly used in biological assays. Poor solubility can lead to compound precipitation and inaccurate determination of biological activity. It is recommended to assess solubility in phosphate-buffered saline (PBS) and cell culture media.

Protocol: Kinetic Solubility Assessment

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serially dilute the stock solution in the desired aqueous buffer (e.g., PBS, cell culture medium) in a 96-well plate.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for equilibration.

-

Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

-

The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

A Tiered Approach to In Vitro Screening

A logical and efficient screening cascade is essential for the comprehensive evaluation of a novel compound. The proposed strategy for this compound begins with broad-based cytotoxicity screening, followed by antimicrobial and anti-inflammatory assays. Positive "hits" from these primary screens will then be subjected to more detailed secondary and mechanistic assays.

Caption: A tiered workflow for the in vitro screening of this compound.

Part 1: Anticancer Activity Screening

Given that numerous 1,3,4-oxadiazole derivatives have demonstrated anticancer properties, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical first step.[2][3][4] The National Cancer Institute's 60-cell line panel (NCI-60) provides a comprehensive initial assessment of a compound's anticancer spectrum.[5]

Primary Anticancer Screen: Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are robust and widely used colorimetric methods for assessing cell viability.[6][7] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[8][9] The XTT assay offers the advantage of forming a water-soluble formazan product, eliminating a solubilization step required in the MTT assay.

Protocol: XTT Cell Viability Assay [6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a log or semi-log dilution series) and a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).

-

XTT Reagent Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Secondary Anticancer Screen: Dose-Response and IC50 Determination

Compounds exhibiting significant growth inhibition in the primary screen should be further evaluated to determine their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

| Cell Line | Cancer Type | IC50 of this compound (µM) |

| A549 | Lung Carcinoma | 15.2 |

| HeLa | Cervical Cancer | 22.8 |

| C6 | Glioma | > 50 |

| L929 | Fibroblast (Normal) | > 100 |

Mechanistic Studies: Apoptosis vs. Necrosis

To understand the mechanism of cell death induced by this compound, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis.[10] The Annexin V/Propidium Iodide (PI) staining assay is a standard method for this purpose.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[12]

Protocol: Annexin V/PI Staining by Flow Cytometry [11]

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Caption: A simplified diagram of the Annexin V/PI apoptosis detection principle.

Part 2: Antimicrobial Activity Screening

The 1,3,4-oxadiazole nucleus is also a common feature in compounds with antimicrobial activity. Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a valuable step.

Primary Antimicrobial Screen: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[17][18]

Protocol: Broth Microdilution MIC Assay [19]

-

Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[20]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

Data Presentation: Hypothetical MIC Values

| Microorganism | Gram Stain | MIC of this compound (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Escherichia coli | Negative | 64 |

| Candida albicans | N/A (Fungus) | 32 |

Part 3: Anti-inflammatory Activity Screening

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of this process.[21][22] Many heterocyclic compounds, including some oxadiazoles, have been reported to possess anti-inflammatory properties, often through the inhibition of COX enzymes.[23][24]

Primary Anti-inflammatory Screen: COX-2 Inhibition Assay

A fluorometric or colorimetric inhibitor screening assay is a suitable method for the initial assessment of this compound's ability to inhibit COX-2.[25][26][27] These assays typically measure the peroxidase component of the COX enzyme.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [25]

-

Reagent Preparation: Prepare the COX assay buffer, probe, cofactor, and human recombinant COX-2 enzyme.

-

Compound Addition: Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a no-inhibitor control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to the wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence kinetically using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of COX-2 activity for each concentration of the test compound.

Data Presentation: Hypothetical COX-2 Inhibition

| Compound | Concentration (µM) | % COX-2 Inhibition |

| This compound | 10 | 65% |

| Celecoxib (Positive Control) | 1 | 95% |

Conclusion and Future Directions

This technical guide outlines a systematic and comprehensive in vitro screening strategy for evaluating the therapeutic potential of this compound. The tiered approach, starting with broad primary screens and progressing to more focused mechanistic studies, allows for an efficient and cost-effective assessment of the compound's anticancer, antimicrobial, and anti-inflammatory activities.

Positive results from this initial in vitro evaluation would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogues to optimize potency and selectivity.[28]

-

In Vivo Efficacy Studies: Evaluation of the compound's activity in relevant animal models of cancer, infection, or inflammation.[22][29]

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The data generated from this screening cascade will provide a solid foundation for the continued development of this compound as a potential therapeutic agent.

References

- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.